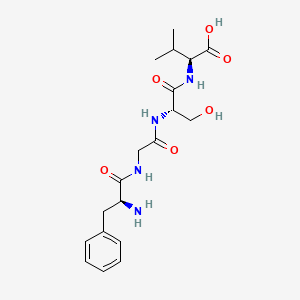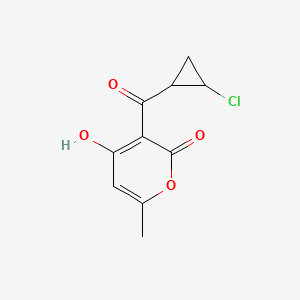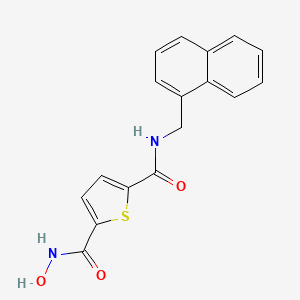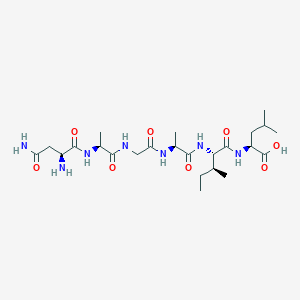
N-(2-Methyl-2-nitropropyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-2-nitropropyl)octanamide is an organic compound with the molecular formula C12H24N2O3. It is characterized by the presence of a nitro group and an amide group, making it a compound of interest in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2-nitropropyl)octanamide typically involves the reaction of octanoyl chloride with 2-methyl-2-nitropropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-2-nitropropyl)octanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-methyl-2-aminopropyl octanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Methyl-2-nitropropyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-2-nitropropyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The amide group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Nitro-2-methylpropyl)octanamide: Similar structure but with different substituents on the nitrogen atom.
N-(2-Methyl-2-nitropropyl)decanamide: Similar structure but with a longer carbon chain.
N-(2-Methyl-2-nitropropyl)hexanamide: Similar structure but with a shorter carbon chain.
Uniqueness
N-(2-Methyl-2-nitropropyl)octanamide is unique due to its specific combination of a nitro group and an amide group, which imparts distinct chemical reactivity and biological activity. Its balanced hydrophobic and hydrophilic properties make it suitable for various applications in different fields .
Propriétés
Numéro CAS |
549505-79-5 |
|---|---|
Formule moléculaire |
C12H24N2O3 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N-(2-methyl-2-nitropropyl)octanamide |
InChI |
InChI=1S/C12H24N2O3/c1-4-5-6-7-8-9-11(15)13-10-12(2,3)14(16)17/h4-10H2,1-3H3,(H,13,15) |
Clé InChI |
KNZZGMRIFSIGKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCC(C)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)


![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)




